The synthesis of 4-Methyl-2,6-bis(1-phenylethyl)phenol involves several organic reactions. The primary method includes:
The synthesis can be performed in batch reactors under industrial conditions, where reactants are mixed and subjected to heat. Purification processes such as distillation or crystallization may follow to isolate the final product effectively.
The molecular structure of 4-Methyl-2,6-bis(1-phenylethyl)phenol features:
This structure allows for various intermolecular interactions, including hydrogen bonding, which can influence its biological activity.
4-Methyl-2,6-bis(1-phenylethyl)phenol can participate in several chemical reactions:
Each type of reaction requires specific conditions (e.g., temperature, solvent) and reagents to achieve the desired outcomes effectively.
The mechanism of action for 4-Methyl-2,6-bis(1-phenylethyl)phenol involves its interaction with biological pathways:
These interactions suggest its potential use as an anti-cancer agent.
4-Methyl-2,6-bis(1-phenylethyl)phenol has several scientific applications:
This compound's diverse applications highlight its significance in both scientific research and industry.
4-Methyl-2,6-bis(1-phenylethyl)phenol (chemical formula: C₂₃H₂₄O; molecular weight: 316.44 g/mol) was first isolated from the butanol fraction of the fungus Cordyceps bassiana, a species renowned in traditional Asian medicine for its vitality-enhancing and antitumor properties [1]. This phenolic compound—designated KTH-13-Me in pharmacological studies—was identified during bioactivity-guided fractionation targeting apoptosis-inducing agents. While Cordyceps bassiana remains its primary natural source, the compound's low yield in fungal extracts prompted the development of total synthetic routes. Researchers established a stereoselective synthesis method to produce KTH-13-Me and its structural analogs, enabling rigorous biological evaluation [1] [4]. Notably, PubChem records confirm its absence in commonly consumed foods or plants, classifying it as a rare microbial-derived phenolic metabolite [4].
KTH-13-Me belongs to the diarylalkylphenol subclass of phenolic compounds, characterized by a central phenolic ring substituted with two bulky 1-phenylethyl groups at the 2- and 6-positions and a methyl group at the 4-position (para to the hydroxyl group). Its IUPAC name is 4-methyl-2,6-bis(1-phenylethyl)phenol, with the SMILES notation CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)C(C)C3=CC=CC=C3
[3]. The compound exhibits stereoisomerism due to two chiral centers (at the benzylic carbons of the phenylethyl groups), existing as (R,R), (R,S), (S,R), or (S,S) diastereomers. Pharmacological studies typically use the racemic mixture, though absolute configurations may influence bioactivity [5]. Key structural features include:
Table 1: Structural and Chemical Identifiers of KTH-13-Me
Property | Value/Descriptor |
---|---|
IUPAC Name | 4-methyl-2,6-bis(1-phenylethyl)phenol |
Molecular Formula | C₂₃H₂₄O |
CAS Registry Number | 1817-68-1 (unspecified stereochemistry) |
108959-36-0 [(R,R)-isomer] | |
XLogP | 6.40 (estimated) |
Hydrogen Bond Donors | 1 (phenolic OH) |
Hydrogen Bond Acceptors | 1 |
Topological Polar Surface Area | 20.2 Ų |
Chiral Centers | 2 |
As a synthetic analog of the naturally occurring KTH-13 from Cordyceps bassiana, KTH-13-Me exemplifies the strategy of structural optimization in natural product drug discovery. Its design preserves the bis(1-phenylethyl)phenol scaffold but replaces the 4-isopropyl group with a methyl group to improve synthetic accessibility while enhancing cytotoxicity [1]. Phenolic compounds broadly demonstrate anticancer properties through pro-apoptotic, anti-angiogenic, and cell-cycle modulatory mechanisms; KTH-13-Me specifically targets apoptosis induction and signal transduction pathways in malignant cells . Unlike common dietary phenolics (e.g., flavonoids), its microbial origin and bulky substituents confer unique target selectivity, positioning it as a candidate for oncotherapeutic development. Current research focuses on its kinase-inhibitory effects, particularly against Src-STAT3 signaling—a vulnerability in therapy-resistant cancers [1].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1